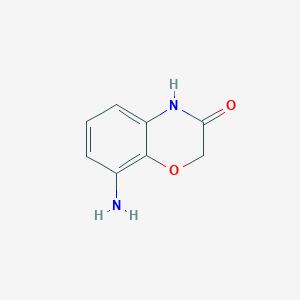

8-Amino-2H-1,4-benzoxazin-3(4H)-one

描述

8-Amino-2H-1,4-benzoxazin-3(4H)-one (A-2BOA) is a naturally occurring compound found in several plant species, including maize, wheat, rye, and barley. A-2BOA is a member of the benzoxazinone (BXN) family of compounds and is an important secondary metabolite in these plants. It is known to play a role in the defense of plants against pests and pathogens, as well as in the regulation of plant growth and development. A-2BOA has also been found to have significant biotechnological applications, including its use as a herbicide, insecticide, and fungicide.

科学研究应用

Allelochemical Properties and Synthesis

- Allelochemical Uses and Synthesis Methods : Benzoxazinones, including derivatives of 8-Amino-2H-1,4-benzoxazin-3(4H)-one, are known for their allelopathic properties, such as phytotoxic, antimicrobial, antifungal, and insecticidal effects. These compounds are often isolated from plants like maize and rye. Methods for their synthesis have been developed to facilitate research and potential agronomic applications (Macias et al., 2006).

Ecological Role and Bioactivity

- Bioactivity and Ecological Implications : Extensive research on the isolation, synthesis, and degradation dynamics of benzoxazinones has revealed their significant bioactivity, including phytotoxic and antifungal properties. These findings have led to discussions about their role in plant defense mechanisms and potential as natural herbicide models (Macias et al., 2009).

Synthetic Applications

- Novel Synthetic Methodologies : Synthesis of benzoxazinone derivatives, including 8-Amino-2H-1,4-benzoxazin-3(4H)-one, has been explored. New methodologies have been employed to synthesize various analogues, providing valuable insights for further research and development in medicinal chemistry (Kluge & Sicker, 1996).

Phytotoxicity and Herbicide Models

- Structure-Activity Relationships and Herbicide Potential : Studies have been conducted on the phytotoxic effects of benzoxazinones, including their degradation products and synthetic analogues, to understand their ecological roles and propose new herbicide models based on their structures (Macias et al., 2005).

Biomedical Applications

- Antimicrobial and Antioxidant Properties : Some derivatives of 1,4-benzoxazinone have shown promising antimicrobial and antioxidant activities, which have implications in the development of pharmaceuticals (Mhmood et al., 2020).

- Neuroprotective Antioxidants : Synthesized 8-amino-1,4-benzoxazine derivatives have been examined for their neuroprotective activity, showing potential as antioxidants in neuronal cell cultures (Largeron et al., 1999).

属性

IUPAC Name |

8-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJWMXHKIDYANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469098 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

321126-82-3 | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

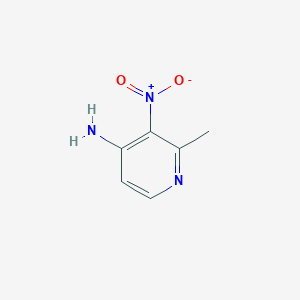

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112380.png)